2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol
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Overview
Description
4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]-2,6-ditert-butyl-phenol is a synthetic compound that features an imidazole ring, a methoxyphenyl group, and a ditert-butyl-phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]-2,6-ditert-butyl-phenol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the imidazole derivative.
Introduction of the Ditert-butyl-phenol Moiety: The ditert-butyl-phenol group can be attached via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a phenol derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]-2,6-ditert-butyl-phenol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles, and appropriate solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Imidazolines and related derivatives.
Substitution: Various substituted phenols and imidazole derivatives.
Scientific Research Applications
4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]-2,6-ditert-butyl-phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]-2,6-ditert-butyl-phenol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The imidazole ring can bind to the active site of enzymes, inhibiting their activity.
Antioxidant Activity: The phenolic group can scavenge free radicals, reducing oxidative stress.
Signal Transduction: The compound may modulate signaling pathways by interacting with receptors and other proteins.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: A proton pump inhibitor containing an imidazole ring.
Metronidazole: An antibiotic with an imidazole core.
Uniqueness
4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]-2,6-ditert-butyl-phenol is unique due to its combination of an imidazole ring, methoxyphenyl group, and ditert-butyl-phenol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
75393-98-5 |
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Molecular Formula |
C26H34N2O2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[1-imidazol-1-yl-1-(4-methoxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C26H34N2O2/c1-24(2,3)21-15-19(16-22(23(21)29)25(4,5)6)26(7,28-14-13-27-17-28)18-9-11-20(30-8)12-10-18/h9-17,29H,1-8H3 |
InChI Key |
YNYWQUWRGILPNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C)(C2=CC=C(C=C2)OC)N3C=CN=C3 |
Origin of Product |
United States |
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